The synthesis of ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate typically involves multiple steps that integrate various chemical reactions. Although detailed synthetic procedures are proprietary or not fully disclosed in public literature, the general approach can be outlined as follows:
These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate features several important functional groups:
The compound is represented by the SMILES notation: CCOC(C1CCCN(C1)C(CN1C(c2ccccc2N=N1)=O)=O)=O
, indicating its complex connectivity .
Ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate can participate in several chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study.
The mechanism of action of ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate primarily relates to its role as an Aurora A kinase inhibitor. Aurora A kinase is essential for cell cycle regulation and mitosis. By inhibiting this kinase:
Research indicates that compounds targeting Aurora kinases can effectively reduce tumor growth in various cancer models .
The physical and chemical properties of ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate include:
Property | Value |
---|---|
Molecular Weight | 344.37 g/mol |
LogP | 1.3659 |
LogD | 1.3659 |
LogSw | -2.3715 |
Hydrogen Bond Acceptors Count | 9 |
Polar Surface Area | 78.012 Ų |
These properties indicate moderate lipophilicity and potential for biological activity due to an adequate balance between hydrophilicity and lipophilicity .
Ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate has several promising applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8